molecular formula C8H12ClNS B13534829 4-[(Methylsulfanyl)methyl]anilinehydrochloride

4-[(Methylsulfanyl)methyl]anilinehydrochloride

Cat. No.: B13534829
M. Wt: 189.71 g/mol
InChI Key: CBPSEOFTNGHHFP-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]anilinehydrochloride is a chemical compound with the molecular formula C8H12ClNS and a molecular weight of 189.7056 g/mol It is an organic compound that contains a methylsulfanyl group attached to a benzene ring, which is further substituted with an aniline group and a hydrochloride group

Preparation Methods

The synthesis of 4-[(Methylsulfanyl)methyl]anilinehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-[(Methylsulfanyl)methyl]aniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[(Methylsulfanyl)methyl]anilinehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nitration of the aniline group can produce nitroaniline derivatives .

Scientific Research Applications

4-[(Methylsulfanyl)methyl]anilinehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be optimized for specific therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals, including agrochemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]anilinehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

4-[(Methylsulfanyl)methyl]anilinehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their reactivity, which allow for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H12ClNS

Molecular Weight

189.71 g/mol

IUPAC Name

4-(methylsulfanylmethyl)aniline;hydrochloride

InChI

InChI=1S/C8H11NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5H,6,9H2,1H3;1H

InChI Key

CBPSEOFTNGHHFP-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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